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molecular formula C6H4FNO3 B595449 5-Fluoro-6-hydroxynicotinic acid CAS No. 1526-16-5

5-Fluoro-6-hydroxynicotinic acid

Cat. No. B595449
M. Wt: 157.1
InChI Key: IEXXBKVOINSOFC-UHFFFAOYSA-N
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Patent
US09096527B2

Procedure details

To a solution of methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (0.876 g, 5.12 mmol) in MeOH (33 mL) and water (11 mL), was added lithium hydroxide hydrate (1.074 g, 25.6 mmol). The resulting mixture was then stirred at rt for 5 h. The mixture was concentrated and the pH was adjusted to pH=5 using concentrated HCl. The mixture was then concentrated and dried in vacuo. The resulting residue was dissolved in MeOH (20 mL) and silica gel was added. The mixture was concentrated and dried. The solid mixture was then purified by silica gel flash column chromatography (30%-100% EtOAc/hexane, then 0%-100% MeOH/DCM) to give the title compound as an off-white solid. MS (ESI, positive ion) m/z: 158 (M+H).
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
1.074 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[C:4]([C:9]([O:11]C)=[O:10])[CH:3]=1.O.[OH-].[Li+]>CO.O>[F:1][C:2]1[C:7](=[O:8])[NH:6][CH:5]=[C:4]([C:9]([OH:11])=[O:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.876 g
Type
reactant
Smiles
FC1=CC(=CNC1=O)C(=O)OC
Name
lithium hydroxide hydrate
Quantity
1.074 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
33 mL
Type
solvent
Smiles
CO
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in MeOH (20 mL)
ADDITION
Type
ADDITION
Details
silica gel was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid mixture was then purified by silica gel flash column chromatography (30%-100% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC(=CNC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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